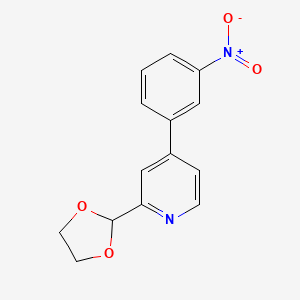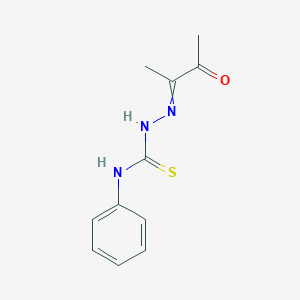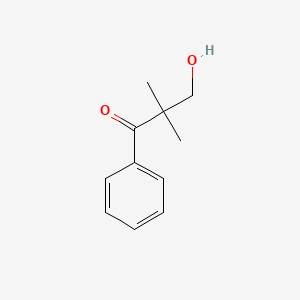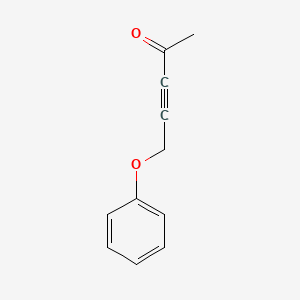
3-Pentyn-2-one, 5-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentyn-2-one, 5-phenoxy- is an organic compound with the molecular formula C11H10O2 It is a derivative of 3-pentyn-2-one, where a phenoxy group is attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyn-2-one, 5-phenoxy- typically involves the reaction of 3-pentyn-2-one with phenol under specific conditions. One common method is the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 3-pentyn-2-one. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 3-pentyn-2-one, 5-phenoxy- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Pentyn-2-one, 5-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br) or nitric acid (HNO).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alkenes or alkanes.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
3-Pentyn-2-one, 5-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-pentyn-2-one, 5-phenoxy- involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. The triple bond in the pentynone moiety can undergo addition reactions, making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Pentyn-2-one: The parent compound without the phenoxy group.
Phenoxyacetone: A similar compound where the phenoxy group is attached to an acetone moiety.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
Uniqueness
3-Pentyn-2-one, 5-phenoxy- is unique due to the presence of both a phenoxy group and a pentynone moiety. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities not observed in simpler analogs.
Properties
CAS No. |
56559-04-7 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-phenoxypent-3-yn-2-one |
InChI |
InChI=1S/C11H10O2/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,9H2,1H3 |
InChI Key |
CFEREYVJLQRSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
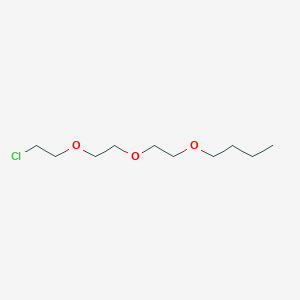
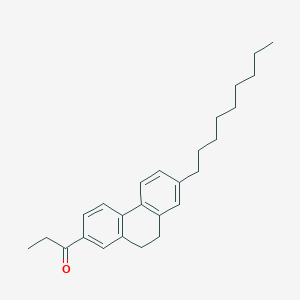
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
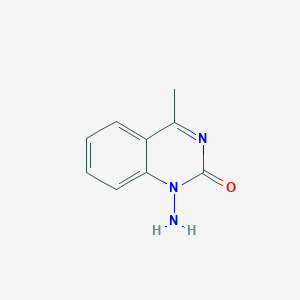
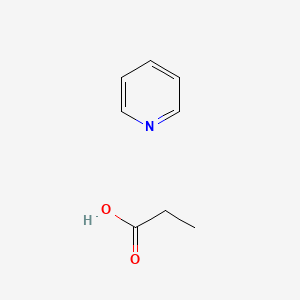
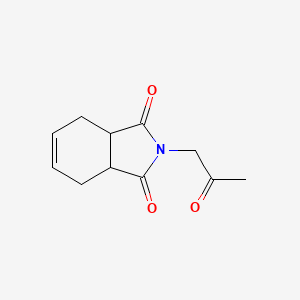
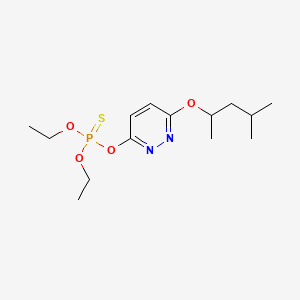
![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)

